molecular formula C19H21NO4 B3182764 6-Acetylmorphine-D3 CAS No. 136765-25-8

6-Acetylmorphine-D3

Cat. No. B3182764
CAS RN: 136765-25-8
M. Wt: 330.4 g/mol
InChI Key: JJGYGPZNTOPXGV-VALGNVEGSA-N
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Description

6-Acetylmorphine-D3, also known as 6-monoacetylmorphine, is an active metabolite of heroin and a biomarker of heroin usage . It is a stable-labeled internal standard suitable for quantitation of 6-acetylmorphine (6-MAM) levels in GC/MS or LC/MS testing for clinical toxicology, forensic analysis, urine drug testing, pain prescription monitoring, and isotope dilution methods .


Synthesis Analysis

The opioid and 6-acetylmorphine assays utilize gas chromatography-mass spectrometry (GC-MS) for the analysis of morphine, codeine, hydromorphone, hydrocodone, and 6-acetylmorphine in blood and urine . The specimens are fortified with deuterated internal standard and a five-point calibration curve is constructed .


Molecular Structure Analysis

The empirical formula for 6-Acetylmorphine-D3 is C19D3H18NO4 . The molecular weight is 330.39 . The SMILES string representation is [2H]C([2H])([2H])N1CC[C@]23C4Oc5c(O)ccc(CC1C2C=C[C@@H]4OC©=O)c35 .


Chemical Reactions Analysis

The analysis of opiates in urine using microextraction by packed sorbent and gas chromatography-tandem mass spectrometry has been described . The method includes the use of microextraction by packed sorbent for sample clean-up .


Physical And Chemical Properties Analysis

6-Acetylmorphine-D3 is a liquid and is colorless . It has a concentration of 100 μg/mL in acetonitrile . The storage temperature is -20°C .

Scientific Research Applications

1. Bioanalytical Method Development

6-Acetylmorphine-D3 (6-AM-D3) is utilized as an internal standard in bioanalytical methods for accurately determining opiates in various biological matrices. For example, it is used in liquid chromatography-mass spectrometry (LC-MS) methods for confirming opiates in human urine and pericardial fluid. The presence of 6-AM-D3 enhances the precision and reliability of these methods, which are critical in clinical and forensic toxicology (Svensson et al., 2007), (Ferreira et al., 2020).

2. Monitoring Heroin Usage

In research focusing on heroin-assisted treatment programs, 6-AM-D3 is used to distinguish between pharmaceutical and illicit heroin usage. It acts as a marker in plasma and urine samples, allowing for accurate identification of heroin intake. This has important implications in treatment and monitoring of opioid addiction (Klous et al., 2005).

3. Drug Testing and Forensic Applications

6-AM-D3 is crucial in developing drug testing methods. It's used in on-site test devices for detecting heroin metabolites in urine, aiding in rapid screening for heroin use. This application is significant in both clinical drug testing and forensic investigations (Picht et al., 2019).

4. Studies on Drug Metabolism

Research on the metabolism of heroin and its metabolites frequently involves 6-AM-D3. Studies have investigated the conversion of morphine to 6-acetylmorphine in urine samples during enzymatic hydrolysis and the formation of acetylmorphine from morphine and aspirin in postmortem gastric contents. These studies provide insights into the complex pharmacokinetics of opiates (Heideloff et al., 2014), (Naso-Kaspar et al., 2013).

5. Forensic Toxicology Research

6-AM-D3 is pivotal in forensic toxicology for identifying heroin use. It's used in methodologies to analyze opiates in various matrices like hair, blood, and urine. This aids in forensic investigations related to drug abuse and overdose cases (Barroso et al., 2010), (Al Saad et al., 2018).

6. Pharmacological Research

6-AM-D3 is used in pharmacological studies to understand the effects of morphine metabolites. By serving as a standard in assays, it helps in examining the pharmacological properties of morphine and its metabolites, contributing to our understanding of opioid pharmacodynamics (Frölich et al., 2011).

7. Substance Abuse Studies

It plays a role in studies aimed at understanding substance abuse patterns. For instance, 6-AM-D3 is used in analyzing the prevalence of heroin use in workplace drug testing programs, offering new insights into opioid use trends (Presley et al., 2003).

Mechanism of Action

Target of Action

6-Acetylmorphine-D3, also known as 6-Monoacetylmorphine (6-MAM), is an opioid and one of the three active metabolites of heroin . The primary target of 6-Acetylmorphine-D3 is the μ-opioid receptors in the brain . These receptors play a crucial role in pain perception, reward, and addictive behaviors.

Mode of Action

6-Acetylmorphine-D3 interacts with its targets, the μ-opioid receptors, by binding to them . This binding triggers a series of biochemical reactions that result in analgesic effects and feelings of euphoria. Heroin itself has a relatively weak affinity to μ-opioid receptors because the 3-hydroxy group, essential for effective binding to the receptor, is masked by the acetyl group . Therefore, heroin acts as a pro-drug, serving as a lipophilic transporter for the systemic delivery of morphine, which actively binds with μ-opioid receptors .

Biochemical Pathways

Once heroin enters the body, it is rapidly metabolized into 6-Acetylmorphine-D3 . This metabolite then undergoes further metabolism into morphine or is excreted in urine . The conversion of 6-Acetylmorphine-D3 to morphine is a key step in the biochemical pathway, leading to the activation of μ-opioid receptors and the subsequent effects of the drug .

Pharmacokinetics

The pharmacokinetics of 6-Acetylmorphine-D3 involves its absorption, distribution, metabolism, and excretion (ADME). Heroin is quickly metabolized to 6-Acetylmorphine-D3, and the main metabolite detection allows the statement of heroin ingestion . 6-acetylmorphine-d3 is also rapidly metabolized to morphine, which can make its detection difficult in many cases . The terminal half-lives of heroin and 6-Acetylmorphine-D3 were estimated to be 7.6 and 21.8 minutes, respectively . The clearances of morphine and the morphine-glucuronides were estimated to be 73.6 L/h and between 6 and 10 L/h, respectively .

Result of Action

The molecular and cellular effects of 6-Acetylmorphine-D3’s action are primarily due to its interaction with the μ-opioid receptors. This interaction leads to a decrease in the perception of pain and an increase in feelings of euphoria . These effects are often accompanied by adverse effects such as respiratory depression, constipation, and dependence .

Action Environment

The action, efficacy, and stability of 6-Acetylmorphine-D3 can be influenced by various environmental factors. For instance, the presence of other substances in the body, such as cocaine, can affect the metabolism and action of 6-Acetylmorphine-D3 . Additionally, the pH of the body can impact the ionization state of 6-Acetylmorphine-D3, potentially affecting its absorption and distribution .

Future Directions

6-Acetylmorphine-D3 is being used in the development and validation of analytical methods for the analysis of codeine, morphine, 6-acetylmorphine, hydrocodone, hydromorphone, oxycodone, and oxymorphone in neat oral fluid by LC–MS-MS . This indicates its growing importance in the field of clinical toxicology, forensic analysis, and urine drug testing .

properties

IUPAC Name

[(4R,4aR,7S,7aR,12bS)-9-hydroxy-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-10(21)23-15-6-4-12-13-9-11-3-5-14(22)17-16(11)19(12,18(15)24-17)7-8-20(13)2/h3-6,12-13,15,18,22H,7-9H2,1-2H3/t12-,13+,15-,18-,19-/m0/s1/i2D3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJGYGPZNTOPXGV-VALGNVEGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C=CC2C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601016161
Record name 6-Acetylmorphine-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601016161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Acetylmorphine-D3

CAS RN

136765-25-8
Record name 6-Acetylmorphine-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601016161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 136765-25-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is 6-acetylmorphine-D3 used as an internal standard in opiate analysis?

A1: 6-acetylmorphine-D3 is chemically similar to 6-MAM but possesses a slightly different mass due to the presence of deuterium atoms. This difference allows for its differentiation during mass spectrometry analysis. By adding a known amount of 6-acetylmorphine-D3 to a sample, researchers can account for variations during sample preparation and analysis, leading to more accurate quantification of 6-MAM and other opiates. [, , , ]

Q2: What analytical methods benefit from using 6-acetylmorphine-D3 as an internal standard?

A2: The research papers highlight the use of 6-acetylmorphine-D3 as an internal standard in Gas Chromatography-Mass Spectrometry (GC-MS) [, , ] and Electrospray Ionization Liquid Chromatography-Mass Spectrometry (LC-MS) []. Both techniques are commonly employed for analyzing opiates in biological matrices like blood, urine, and hair.

Q3: Can you elaborate on the importance of accurate quantification of 6-MAM in biological samples?

A3: 6-MAM is a unique and short-lived metabolite of heroin, making its presence in biological samples a crucial indicator of heroin use [, , ]. Accurate quantification of 6-MAM is vital in forensic toxicology, clinical diagnostics, and research settings to confirm heroin consumption, estimate time since drug intake, and potentially assess dosage.

Q4: The research mentions a lack of correlation between administered heroin dose and opiate concentrations in hair. How does this relate to 6-acetylmorphine-D3?

A4: While not directly related to 6-acetylmorphine-D3, this finding from a hair analysis study [] highlights the complex factors influencing drug incorporation into hair. This reinforces the importance of using reliable analytical methods with internal standards like 6-acetylmorphine-D3 for accurate opiate quantification, even in challenging matrices like hair, where drug concentrations might not directly correlate with dosage.

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